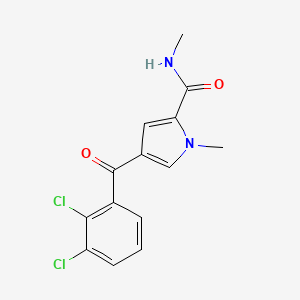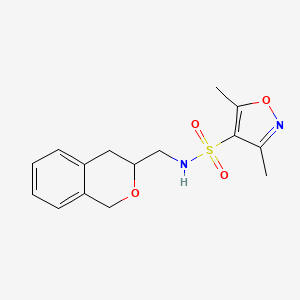
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as SMM-189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Effects and Clinical Trials
Sulfonamides, including N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, have been extensively studied for their antibacterial properties. Clinical trials have demonstrated their efficacy in treating infections caused by bacteria. For example, a clinical trial involving the antibacterial combination of sulfamoxole and trimethoprim highlighted their compatibility and effectiveness in treating infections without significant side effects (Etzel & Wesenberg, 1976)[(https://consensus.app/papers/trial-combination-sulfamoxoletrimethoprim-3123sixth-etzel/251fa530a9f2592998dda856086faa07/?utm_source=chatgpt)].
Urinary Tract Infections and Urolithiasis
Sulfonamides have been used to treat long-standing or complicated urinary and genital tract infections. However, their application must be cautious, especially in patients with specific urinary conditions, to avoid complications such as urolithiasis. A case reported a 91-year-old male developing N4-acetyl-sulfamethoxazole stones after prolonged treatment with cotrimoxazole, highlighting the need for careful use (Lee & Huang, 1998)[(https://consensus.app/papers/acetyl-sulfamethoxazole-stone-forgotten-complication-lee/43ecbb907ea154f2912dd33b0ee7583f/?utm_source=chatgpt)].
Tuberculosis Treatment
Sulfonamides have shown potential in treating tuberculosis, especially in cases where Mycobacterium tuberculosis is sensitive to trimethoprim-sulfamethoxazole (TMP-SMX). This opens avenues for considering sulfonamides in treating multi-drug-resistant tuberculosis, suggesting further research into their application in tuberculosis treatment could be beneficial (Forgacs et al., 2009)[(https://consensus.app/papers/tuberculosis-trimethoprimsulfamethoxazole-forgacs/3d1b8ee5d1185eb3a32c5c5ed0220f4f/?utm_source=chatgpt)].
Hypersensitivity Reactions
The study of sulfonamides has also extended into understanding the mechanisms behind hypersensitivity reactions. The acetylation phenotype, particularly slow acetylation, has been associated with an increased risk of hypersensitivity reactions to sulfonamides, offering insights into patient-specific treatment considerations (Rieder et al., 1991)[(https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt)].
Environmental Impact
Research into sulfonamides has also considered their environmental impact, particularly regarding their presence in indoor and outdoor air and dust. Studies have investigated the occurrence, partitioning, and potential human exposure to perfluorinated alkyl sulfonamides, shedding light on the environmental footprint of these compounds (Shoeib et al., 2005)[(https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt)].
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHIVPSSKLGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)
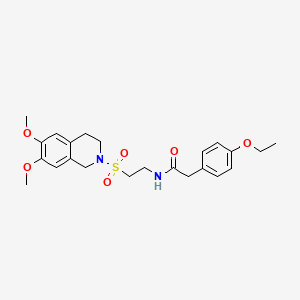
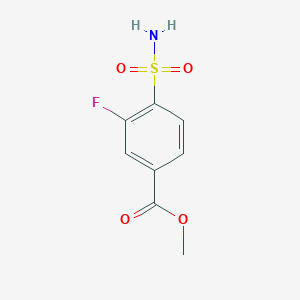
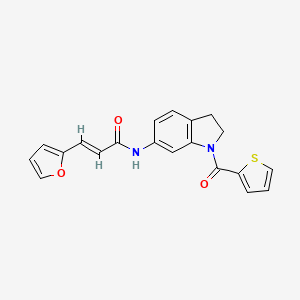


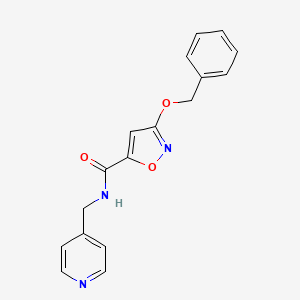
![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
